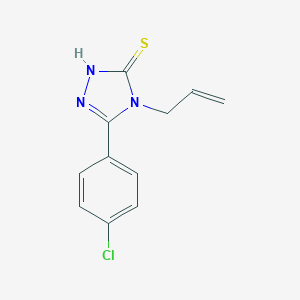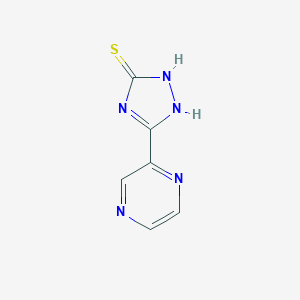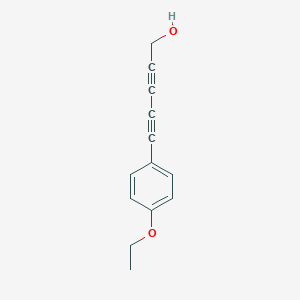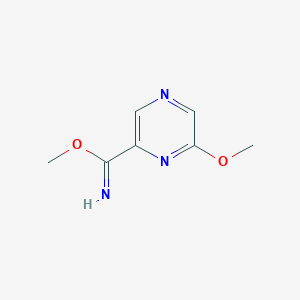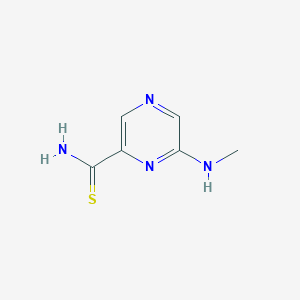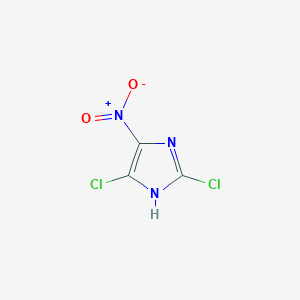![molecular formula C14H16N2O3S B188195 ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate CAS No. 40277-49-4](/img/structure/B188195.png)
ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and organic synthesis. This compound belongs to the class of benzothienopyrimidine derivatives, which are known for their diverse biological activities. In
作用机制
The mechanism of action of ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is not fully understood. However, studies have suggested that these compounds may exert their anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. For example, benzothienopyrimidine derivatives have been reported to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to downregulate the expression of various oncogenes, including c-Myc and Bcl-2.
生化和生理效应
Studies have suggested that ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate may have several biochemical and physiological effects. For example, these compounds have been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, benzothienopyrimidine derivatives have been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the levels of reactive oxygen species (ROS) in cells.
实验室实验的优点和局限性
One of the main advantages of using ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is its high yield and purity. This compound can be easily synthesized using simple and cost-effective methods, and the final product can be purified through recrystallization. Additionally, benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, have been shown to exhibit potent biological activities at low concentrations, making them ideal candidates for further studies.
However, one of the limitations of using ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate in lab experiments is the lack of information on its toxicity and pharmacokinetic properties. Further studies are needed to determine the safety and efficacy of these compounds in vivo.
未来方向
There are several future directions for the research on ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate. One of the most promising directions is the development of these compounds as anti-cancer agents. Further studies are needed to determine the mechanism of action of these compounds and to optimize their structure-activity relationship for improved potency and selectivity.
Additionally, benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, have been shown to exhibit anti-viral and anti-bacterial properties. Therefore, further studies are needed to explore the potential of these compounds as anti-viral and anti-bacterial agents.
Conclusion
In conclusion, ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate is a promising compound with potential applications in various fields of research, including medicinal chemistry, drug discovery, and organic synthesis. The synthesis method of this compound is simple and cost-effective, and the final product can be purified through recrystallization. Studies have suggested that these compounds may exert their anti-cancer activity through the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. However, further studies are needed to determine the safety and efficacy of these compounds in vivo.
合成方法
The synthesis of ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate involves the condensation of 2-aminothiophenol and ethyl acetoacetate in the presence of acetic acid and glacial acetic acid. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The yield of the reaction is reported to be high, and the purity of the product can be improved through recrystallization.
科学研究应用
Ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of medicinal chemistry. Several studies have reported the potential of benzothienopyrimidine derivatives, including ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate, as anti-cancer agents. These compounds have been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, benzothienopyrimidine derivatives have also been reported to possess anti-inflammatory, anti-viral, and anti-bacterial properties.
属性
CAS 编号 |
40277-49-4 |
|---|---|
产品名称 |
ethyl (4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetate |
分子式 |
C14H16N2O3S |
分子量 |
292.36 g/mol |
IUPAC 名称 |
ethyl 2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C14H16N2O3S/c1-2-19-11(17)7-16-8-15-13-12(14(16)18)9-5-3-4-6-10(9)20-13/h8H,2-7H2,1H3 |
InChI 键 |
ABRJMUYLUUBNTB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3 |
规范 SMILES |
CCOC(=O)CN1C=NC2=C(C1=O)C3=C(S2)CCCC3 |
其他 CAS 编号 |
40277-49-4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



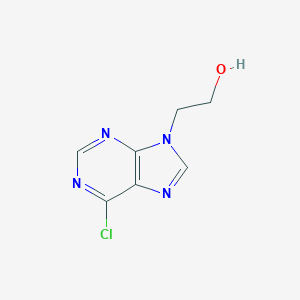
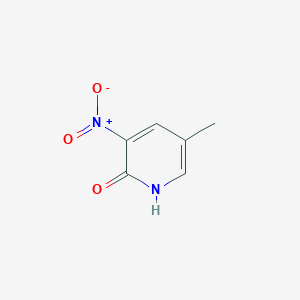
![2-{[(4-Chlorophenyl)amino]methyl}phenol](/img/structure/B188119.png)
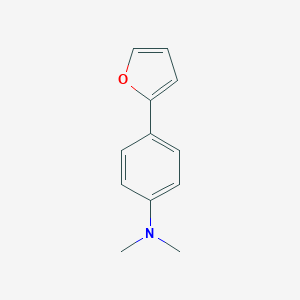
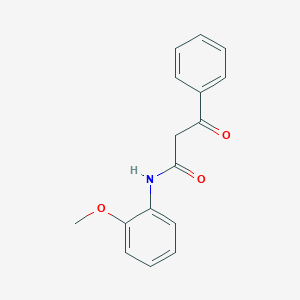
![1-Phenyl-1H-benzo[d][1,2,3]triazole](/img/structure/B188123.png)
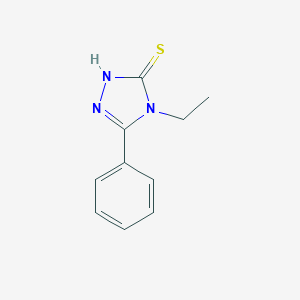
![4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazole-3-thiol](/img/structure/B188128.png)
